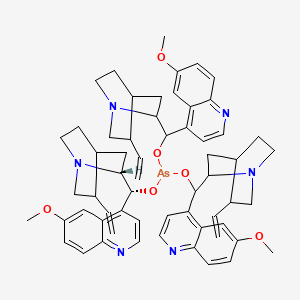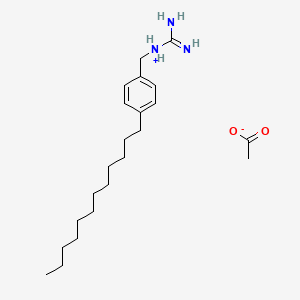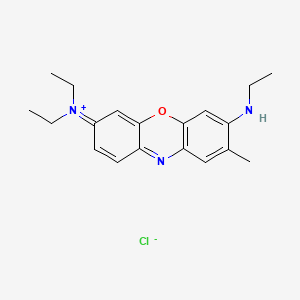
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its phenoxazin-5-ium core, which is substituted with diethylamino and ethylamino groups, enhancing its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with phenoxazine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phenoxazin-5-ium core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazines, quinones, and amines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in fluorescence microscopy and as a staining agent for cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of dyes and pigments for various industrial applications.
Wirkmechanismus
The compound exerts its effects through its ability to interact with biological molecules and cellular structures. Its phenoxazin-5-ium core allows it to bind to nucleic acids and proteins, altering their function and activity. The diethylamino and ethylamino groups enhance its solubility and facilitate its uptake by cells, making it effective in various biological assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
2-Dimethylaminoethyl chloride hydrochloride: Utilized as an intermediate in organic synthesis.
Uniqueness
7-(Diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
31857-17-7 |
|---|---|
Molekularformel |
C19H24ClN3O |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;/h8-12H,5-7H2,1-4H3;1H |
InChI-Schlüssel |
ZCWXVKPTNSXFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


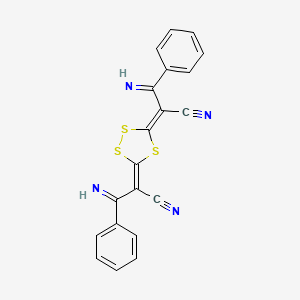
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
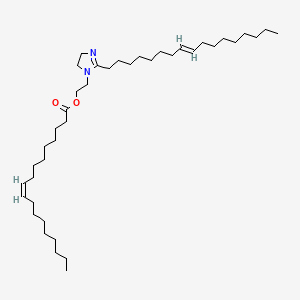
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
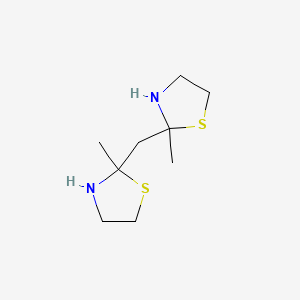
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
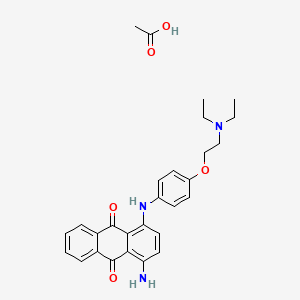
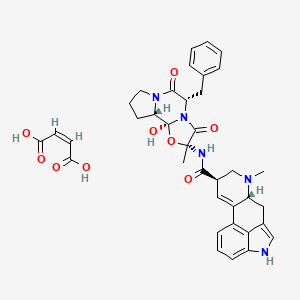
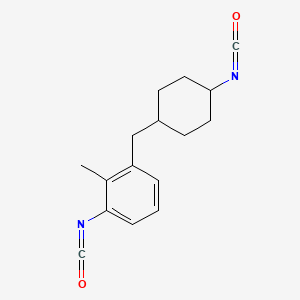
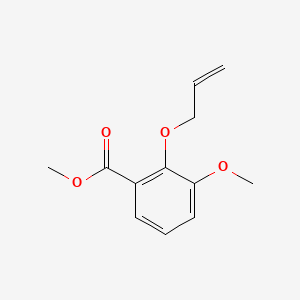
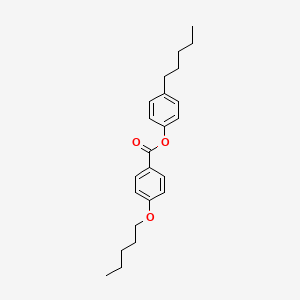
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
